molecular formula C17H18N4O3S B2985140 (3-methoxy-1-methyl-1H-pyrazol-4-yl)(3-((4-methylbenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)methanone CAS No. 1396624-56-8

(3-methoxy-1-methyl-1H-pyrazol-4-yl)(3-((4-methylbenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)methanone

Cat. No.: B2985140
CAS No.: 1396624-56-8
M. Wt: 358.42
InChI Key: LURFGJSOIQYCMH-UHFFFAOYSA-N
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Description

This compound is a hybrid heterocyclic molecule featuring a pyrazole core substituted with a methoxy group at position 3 and a methyl group at position 1. The pyrazole is linked via a carbonyl bridge to an azetidine ring, which is further functionalized with a 4-methylbenzo[d]thiazol-2-yloxy moiety. The methoxy group likely influences electronic and steric properties, modulating solubility and reactivity .

Properties

IUPAC Name

(3-methoxy-1-methylpyrazol-4-yl)-[3-[(4-methyl-1,3-benzothiazol-2-yl)oxy]azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O3S/c1-10-5-4-6-13-14(10)18-17(25-13)24-11-7-21(8-11)16(22)12-9-20(2)19-15(12)23-3/h4-6,9,11H,7-8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LURFGJSOIQYCMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)SC(=N2)OC3CN(C3)C(=O)C4=CN(N=C4OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biochemical Pathways

Without specific target identification, it’s challenging to determine the exact biochemical pathways affected by this compound. Given its structural similarity to other heterocyclic compounds, it may influence a variety of pathways, including those involved in cell signaling, metabolism, and gene expression.

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are currently unknown. Factors such as solubility, stability, and molecular weight can influence these properties. For instance, the presence of the methoxy group might enhance the compound’s solubility, potentially improving its bioavailability.

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For instance, the compound’s stability might be affected by the pH of the environment, while its efficacy could be influenced by the presence of other molecules that compete for the same targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with structurally related derivatives, focusing on synthesis, physicochemical properties, and functional group contributions.

Table 1: Key Structural and Functional Comparisons

Compound Name Core Structure Key Functional Groups Molecular Weight (g/mol) Notable Properties
Target Compound Pyrazole-azetidine-benzothiazol 3-methoxy, 4-methylbenzo[d]thiazol-2-yloxy ~395.45* High polarity due to azetidine and methoxy; potential protease inhibition
(3-Amino-1-phenyl-1H-pyrazol-4-yl){5-[(3-amino-1-phenyl-1H-pyrazol-4-yl)carbonyl]-3,4-dimethyl-thieno[2,3-b]thiophen-2-yl}methanone (7b) Bis-pyrazole-thienothiophen Dual C=O, NH₂, thienothiophen 538.64 High thermal stability (mp >300°C); strong IR C=O absorption at 1720 cm⁻¹
4-(Benzo[d]thiazol-2-yl)-2-allyl-3-methyl-1-phenyl-1,2-dihydropyrazol-5-one Pyrazole-benzothiazol Benzothiazol, allyl ~335.40 Planar benzothiazol enhances π-π stacking; allyl group increases reactivity
Phenyl-(3-phenyl-1H-pyrazol-4-yl)methanone Pyrazole-phenyl Phenyl, C=O 248.28 Simpler synthesis (90% yield); lacks heterocyclic diversity

*Estimated based on molecular formula.

Key Observations

Structural Complexity: The target compound’s azetidine ring is rare in similar derivatives, which typically employ five- or six-membered rings (e.g., thienothiophen in 7b ).

The 4-methylbenzo[d]thiazol-2-yloxy group may mimic bioisosteres of natural substrates, as seen in benzothiazol-containing antivirals .

Synthesis : Unlike phenyl-pyrazole derivatives synthesized via straightforward hydrazine reactions , the target compound likely requires multi-step coupling to integrate the azetidine and benzothiazol moieties, akin to methods in .

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